molecular formula C27H33B3O12 B8065496 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID

4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID

Cat. No.: B8065496
M. Wt: 582.0 g/mol
InChI Key: SFNZUAVJMYKLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid groups attached to a phenyl ring substituted with methoxycarbonyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID typically involves the reaction of this compound with a suitable boron source. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID involves the interaction of the boronic acid groups with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid groups undergo transmetalation with palladium, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid groups can interact with enzymes and other proteins, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHOXYCARBONYL)-2-METHYLPHENYLBORONIC ACID is unique due to the presence of both methoxycarbonyl and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

(4-methoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H11BO4/c3*1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3*3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZUAVJMYKLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O.B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33B3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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